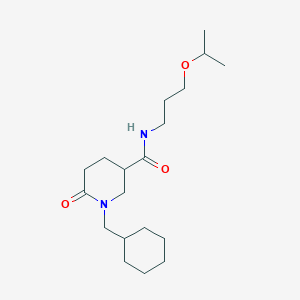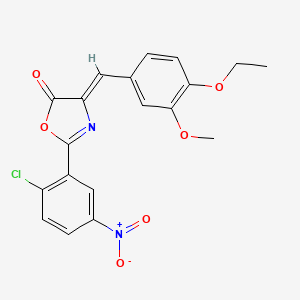
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide, also known as AZD5363, is a potent and selective inhibitor of the protein kinase B (PKB) pathway. It is a small molecule that has shown promising results in preclinical studies as a potential cancer therapy.
Mecanismo De Acción
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide inhibits the PKB pathway by binding to the ATP-binding site of PKB. This binding prevents the phosphorylation of downstream targets of PKB, leading to the inhibition of cell survival and proliferation. Inhibition of the PKB pathway also leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy homeostasis.
Biochemical and Physiological Effects:
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit tumor growth in preclinical models of cancer. In addition, 3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiation therapy. However, 3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has also been shown to induce hyperglycemia, which is a limitation of its use in clinical settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide is a potent and selective inhibitor of the PKB pathway, which makes it a valuable tool for studying the role of this pathway in cancer. It has also been shown to sensitize cancer cells to other anticancer agents, which makes it a potential candidate for combination therapy. However, the induction of hyperglycemia is a limitation of its use in preclinical and clinical settings.
Direcciones Futuras
There are several future directions for the study of 3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide. One potential direction is the investigation of its use in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another potential direction is the study of its use in other cancer types, such as lung and pancreatic cancer. Furthermore, the development of more potent and selective inhibitors of the PKB pathway is an area of active research.
Métodos De Síntesis
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide can be synthesized through a multistep process that involves the coupling of 5-chloro-2-pyridinylamine with 3-(1-azepanyl)sulfonyl chloride, followed by the coupling of the resulting intermediate with 4-(2,2,2-trifluoroethoxy)aniline. The final step involves the introduction of a benzamide group through the reaction of the intermediate with 4-(dimethylamino)benzoyl chloride. The synthesis of 3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has been described in detail in several publications.
Aplicaciones Científicas De Investigación
3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in several cancer types, including breast, ovarian, and prostate cancer. 3-(1-azepanylsulfonyl)-N-(5-chloro-2-pyridinyl)benzamide has been shown to inhibit the PKB pathway, which is a key signaling pathway involved in cell survival, proliferation, and metabolism. Inhibition of this pathway leads to the induction of apoptosis and cell cycle arrest, which are the hallmarks of cancer cell death.
Propiedades
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(5-chloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-15-8-9-17(20-13-15)21-18(23)14-6-5-7-16(12-14)26(24,25)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXYNFKROSHORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepane-1-sulfonyl)-N-(5-chloro-pyridin-2-yl)-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-chloro-4-methylphenyl)amino]-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076554.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-phenyl-2-propynamide](/img/structure/B6076561.png)


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6076566.png)

![methyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6076577.png)
![4-ethoxy-N'-[1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6076586.png)
![[1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6076588.png)
![2-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6076589.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate](/img/structure/B6076619.png)
![2-chloro-4-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6076633.png)

![3-[2-(3-methoxyphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6076647.png)